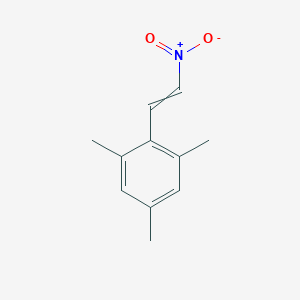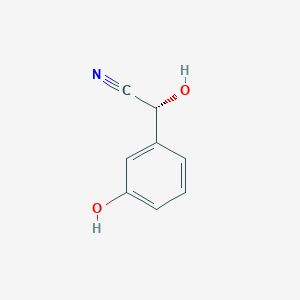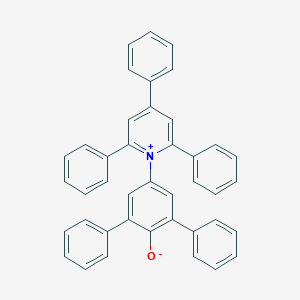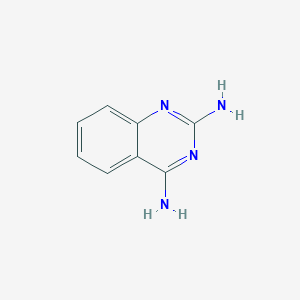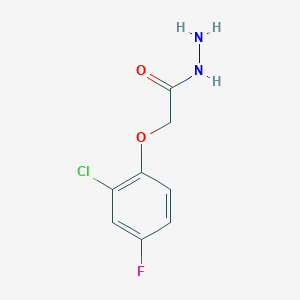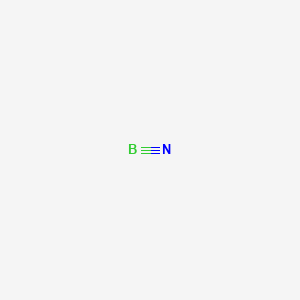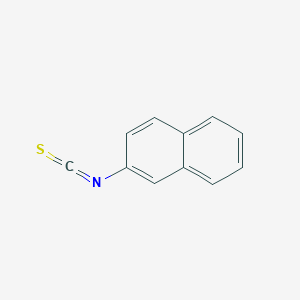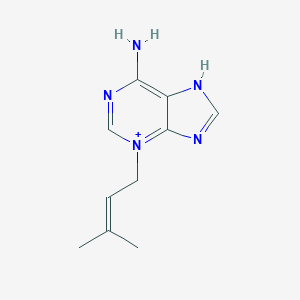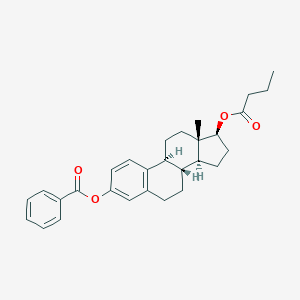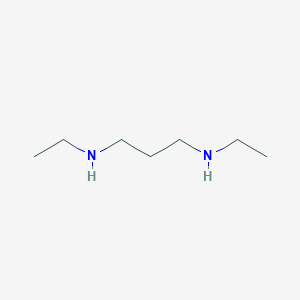
N,N'-Diethyl-1,3-propanediamine
概要
説明
“N,N’-Diethyl-1,3-propanediamine” is a potential ion-exchange displacer . It has been used as a displacer in parallel batch screening for ribonuclease A and α-chymotrypsinogen A adsorbed together on high-performance sepharose SP . It was also used to develop a robotic high-throughput displacer screen to identify chemically selective displacers for several protein pairs in cation exchange chromatography .
Synthesis Analysis
While specific synthesis methods for “N,N’-Diethyl-1,3-propanediamine” were not found, it’s worth noting that a similar compound, “N,N-dimethyl-1,3-propanediamine”, has been used in the preparation of a new fiber catalyst for Knoevenagel condensation .Molecular Structure Analysis
The molecular formula of “N,N’-Diethyl-1,3-propanediamine” is C7H18N2 . The molecular weight is 130.23 . The InChI string representation is1S/C7H18N2/c1-3-8-6-5-7-9-4-2/h8-9H,3-7H2,1-2H3 . Physical And Chemical Properties Analysis
“N,N’-Diethyl-1,3-propanediamine” is a liquid at room temperature . It has a density of 0.819 g/mL at 25 °C . The vapor density is 4.4 (vs air), and the vapor pressure is 1 mmHg at 20 °C . The refractive index is n20/D 1.4374 (lit.) .科学的研究の応用
Vapor Pressure and Enthalpy Studies
N,N'-Diethyl-1,3-propanediamine (DEPDA) has been studied for its vapor pressure and enthalpy of vaporization. Researchers measured the vapor pressures of DEPDA using the transpiration method, which helped derive molar enthalpy of vaporization values at 298.15 K. This study contributes to understanding the thermodynamic properties of DEPDA (Verevkin & Chernyak, 2012).
Crystal Structure Analysis
The crystal structure of compounds involving N,N'-Diethyl-1,3-propanediamine has been explored. For instance, the structure of mer-{N-(2-Aminoethyl)-1,3-propanediamine}(diethylenetriamine)cobalt(III) Iodide Monohydrate was determined using X-ray diffraction. Such studies provide insights into the molecular configurations and interactions of DEPDA in complex chemical structures (Ishii et al., 1984).
Catalysis in Chemical Reactions
DEPDA has been identified as a catalyst in chemical reactions. For example, it was used in the Baylis–Hillman reaction of cycloalkenones. The choice of DEPDA as a catalyst was due to its ability to stabilize the zwitterionic intermediate via ion–dipole interaction, enhancing the reaction rate (Lee, Gowrisankar, & Kim, 2004).
Complex Formation with Natural Compounds
Research has shown that DEPDA can form stable complexes with natural compounds. For example, a study investigated the synthetic features of dihydroquercetin aminomethylation with DEPDA. The ability to form such complexes is significant in the development of new synthetic pathways and compounds (Nifant’ev et al., 2013).
Coordination Chemistry
DEPDA has been a subject of study in coordination chemistry, particularly in its interaction with metal ions. For instance, its coordination with cobalt(III) was examined, providing insights into the structural and spectroscopic characteristics of such complexes. This research is crucial for understanding the coordination behavior of DEPDA in various chemical environments (Craig et al., 1997).
Safety And Hazards
“N,N’-Diethyl-1,3-propanediamine” is highly flammable and causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .
将来の方向性
特性
IUPAC Name |
N,N'-diethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-8-6-5-7-9-4-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGHZIEOVULBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064935 | |
| Record name | N,N'-Diethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diethyl-1,3-propanediamine | |
CAS RN |
10061-68-4 | |
| Record name | N1,N3-Diethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N3-Diethylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10061-68-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N3-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Diethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N1,N3-DIETHYLPROPANE-1,3-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9WI8J247H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



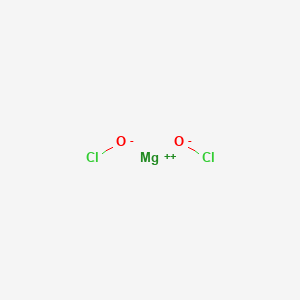

![Benzo[b]thiophene-7-carbaldehyde](/img/structure/B158769.png)
